![molecular formula C11H15N3O2 B1531991 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid CAS No. 2097973-49-2](/img/structure/B1531991.png)
1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid
Overview
Description
“1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of “1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid” includes a piperidine ring attached to a pyridine ring via an amine group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in anticancer treatments. They can induce apoptosis in proliferative cells, which is a process of programmed cell death crucial in stopping the spread of cancer cells .
Antioxidant Effects
Piperidine-based compounds like piperine exhibit powerful antioxidant actions, capable of hindering or suppressing free radicals . This property is beneficial in preventing oxidative stress-related diseases.
Pesticide Development
Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .
Chemical Synthesis and Drug Discovery
These compounds are integral in the synthesis of various chemical entities, leading to the discovery of new drugs with potential therapeutic applications .
Mechanism of Action
Future Directions
The future directions for “1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid” and similar compounds could involve the development of novel antiepileptic drugs with improved efficacy, considerable tolerability, and lower toxicity . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
properties
IUPAC Name |
1-(4-aminopyridin-2-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-3-4-13-10(6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H2,12,13)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRXUBQBPMXBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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